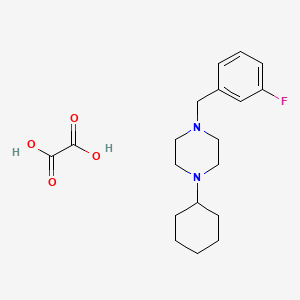![molecular formula C14H16N4O4 B4889700 N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine](/img/structure/B4889700.png)
N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine, also known as ETG, is a compound that has been gaining attention in the scientific community due to its potential applications in research. ETG is a triazole-based amino acid derivative that has been synthesized through a variety of methods.
Aplicaciones Científicas De Investigación
N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine has potential applications in a variety of scientific research fields, including drug discovery, bioconjugation, and proteomics. N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine can be used as a building block for the synthesis of new drugs, as it has been shown to have antimicrobial and anticancer activity. N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine can also be used in bioconjugation reactions to attach proteins and other molecules to surfaces, allowing for the study of protein interactions. In proteomics, N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine can be used as a labeling reagent to identify and quantify proteins.
Mecanismo De Acción
The mechanism of action of N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine is not well understood, but it is believed to act as a competitive inhibitor of glutamate receptors. Glutamate is a neurotransmitter that plays a key role in synaptic transmission and is involved in many physiological processes. By inhibiting glutamate receptors, N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine may have neuroprotective effects and could potentially be used to treat neurodegenerative diseases.
Biochemical and Physiological Effects
N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine has antimicrobial activity against a variety of bacterial strains, including Staphylococcus aureus and Escherichia coli. N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine has also been shown to have anticancer activity, inducing apoptosis in cancer cells. In vivo studies have demonstrated that N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine has neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized and purified. N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine can also be easily conjugated to other molecules, making it a versatile tool for a variety of applications. However, there are also limitations to using N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine in lab experiments. It is a relatively new compound, and its mechanism of action is not well understood. Additionally, there is limited information available on its toxicity and potential side effects.
Direcciones Futuras
There are several future directions for research on N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine. One area of interest is the development of N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine-based drugs for the treatment of neurodegenerative diseases. Another area of interest is the use of N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine as a labeling reagent in proteomics. Additionally, further studies are needed to determine the mechanism of action of N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine and its potential side effects.
In conclusion, N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine is a compound with potential applications in a variety of scientific research fields. Its stable nature and versatility make it a valuable tool for drug discovery, bioconjugation, and proteomics. While there is still much to learn about N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine, its potential for use in research is promising.
Métodos De Síntesis
N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine can be synthesized through a variety of methods, including click chemistry, copper-catalyzed azide-alkyne cycloaddition (CuAAC), and Staudinger ligation. The most common method for synthesizing N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine is through click chemistry, which involves the reaction of an azide and an alkyne to form a triazole ring. This reaction is catalyzed by copper and is highly efficient, making it a popular method for synthesizing N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine.
Propiedades
IUPAC Name |
2-[[5-ethyl-1-(4-methoxyphenyl)triazole-4-carbonyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-3-11-13(14(21)15-8-12(19)20)16-17-18(11)9-4-6-10(22-2)7-5-9/h4-7H,3,8H2,1-2H3,(H,15,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRSGAVZNUKQTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=NN1C2=CC=C(C=C2)OC)C(=O)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[5-ethyl-1-(4-methoxyphenyl)-1H-1,2,3-triazol-4-yl]carbonyl}glycine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-{[5-(2,4-dichlorophenyl)-2-furyl]methylene}-5-imino-2-phenyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4889620.png)
![3-{2-[2-(2-allyl-4-methoxyphenoxy)ethoxy]ethyl}-4(3H)-quinazolinone](/img/structure/B4889629.png)
![1,1'-[tricyclo[3.3.1.1~3,7~]decane-1,3-diylbis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B4889635.png)
![5-[(4-chloro-2-methoxyphenoxy)methyl]-N-[(1-ethyl-1H-imidazol-2-yl)methyl]-N-methyl-3-isoxazolecarboxamide](/img/structure/B4889641.png)
![N-({[4-(1H-benzimidazol-2-yl)phenyl]amino}carbonothioyl)-2-methoxy-3-methylbenzamide](/img/structure/B4889642.png)
![isopropyl 4-[4-(benzyloxy)-3-methoxyphenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4889643.png)
![2-methyl-3-[(4-phenyl-1-piperazinyl)methyl]-1H-indole](/img/structure/B4889665.png)
![6-(4-hydroxy-1-piperidinyl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B4889671.png)



![N-(4-methoxyphenyl)-4-methyl-3-nitro-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B4889688.png)
![4-allyl-1-[3-(3-chlorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B4889691.png)
![N-(3,4-dimethylphenyl)-2-[5-(3-nitrobenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B4889697.png)